molecular formula C20H20O5 B3581879 2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one

2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one

Cat. No.: B3581879
M. Wt: 340.4 g/mol
InChI Key: IEJCNYPBVQHYFD-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with appropriate diketones under acidic or basic conditions to form the chromen-4-one core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the aromatic ring .

Scientific Research Applications

2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-4-one derivatives with varying substituents on the aromatic ring. Examples include:

Uniqueness

The uniqueness of 2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-5-24-15-7-6-13(10-16(15)23-4)20-18(22)17(21)14-9-11(2)8-12(3)19(14)25-20/h6-10,22H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJCNYPBVQHYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(C(=O)C3=CC(=CC(=C3O2)C)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one
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2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one
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2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one
Reactant of Route 4
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2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one
Reactant of Route 5
2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one
Reactant of Route 6
Reactant of Route 6
2-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-6,8-dimethylchromen-4-one

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